molecular formula C8H11F3O B13517755 1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol

1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13517755
M. Wt: 180.17 g/mol
InChI Key: VOEKLBKZXUWACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by a cyclohexene ring attached to a trifluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the addition of a reducing agent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohex-3-en-1-one or cyclohex-3-en-1-al.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-en-1-ylmethanol: Similar structure but lacks the trifluoromethyl group.

    Cyclohex-3-en-1-ylacetaldehyde: Contains an aldehyde group instead of a hydroxyl group.

    Cyclohex-3-en-1-ylprop-2-enal: Contains an enal group, differing in the position and type of functional group.

Uniqueness

1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11F3O

Molecular Weight

180.17 g/mol

IUPAC Name

1-cyclohex-3-en-1-yl-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-2,6-7,12H,3-5H2

InChI Key

VOEKLBKZXUWACJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(C(F)(F)F)O

Origin of Product

United States

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